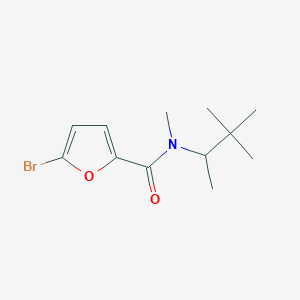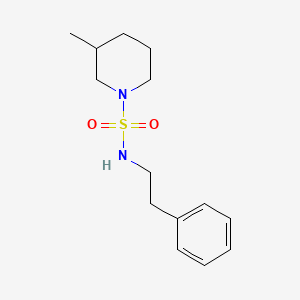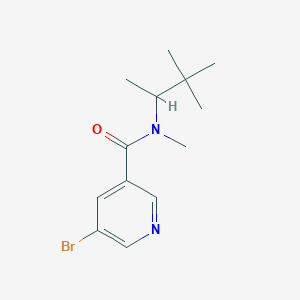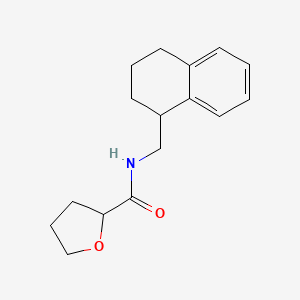
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as DMF, and it has been used in various studies due to its unique properties. DMF has shown promising results in treating various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of DMF is not fully understood, but it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense, detoxification, and inflammation. DMF has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. It can increase the production of glutathione, a potent antioxidant that protects cells from oxidative stress. DMF also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DMF has been shown to induce apoptosis, a process of programmed cell death that is important in the treatment of cancer.
实验室实验的优点和局限性
DMF has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity. It is also stable under various conditions, making it suitable for long-term storage. However, DMF has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research of DMF. One area of interest is the development of new DMF derivatives with improved pharmacological properties. Another direction is the investigation of the role of DMF in regulating the gut microbiome, which has been shown to play a crucial role in various diseases. Additionally, DMF could be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, DMF is a chemical compound that has shown promising results in the treatment of various diseases. Its unique properties have made it a popular subject of scientific research. The synthesis of DMF has been optimized to produce high yields with excellent purity. DMF has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. It works by activating the Nrf2 pathway and inhibiting the activity of NF-κB. DMF has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research of DMF, including the development of new derivatives and investigation of its role in regulating the gut microbiome.
合成方法
The synthesis of DMF involves several steps, including the reaction of 5-bromo-2-furancarboxylic acid with 3,3-dimethylbutan-2-amine to form 5-bromo-N-(3,3-dimethylbutan-2-yl)-2-furancarboxamide. This intermediate is then reacted with methylamine to form the final product, 5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylfuran-2-carboxamide. This synthesis method has been optimized to produce high yields of DMF with excellent purity.
科学研究应用
DMF has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. DMF has been used in the treatment of multiple sclerosis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in treating various types of cancer, including breast, lung, and pancreatic cancer.
属性
IUPAC Name |
5-bromo-N-(3,3-dimethylbutan-2-yl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-8(12(2,3)4)14(5)11(15)9-6-7-10(13)16-9/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBDUFOZRAYNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)


![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)


![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)


